1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
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Description
1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine is a useful research compound. Its molecular formula is C14H16ClNO3 and its molecular weight is 281.74. The purity is usually 95%.
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Biological Activity
1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine is a compound with significant potential in medicinal chemistry, particularly as a precursor for various biologically active molecules. Its structure combines a chloroacetyl group with a benzodioxin moiety and a pyrrolidine ring, suggesting diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H16ClNO3
- Molecular Weight : 281.73 g/mol
- CAS Number : 793679-02-4
Synthesis
The synthesis of this compound typically involves the reaction of L-proline derivatives with chloroacetyl chloride. This method has been optimized to yield high purity and efficiency, making it suitable for further derivatization into biologically active compounds such as DPP-IV inhibitors .
Enzyme Inhibition
Research indicates that compounds derived from this compound exhibit significant enzyme inhibitory activities:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has shown promise as a DPP-IV inhibitor. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of this enzyme can enhance insulin secretion and improve glucose tolerance in type II diabetes patients .
- α-Glucosidase Inhibition : Compounds related to this structure have also been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Effective inhibition can lead to reduced postprandial blood glucose levels .
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives of this compound:
- DPP-IV Inhibitors : A study synthesized various pyrrolidine derivatives from L-proline and evaluated their DPP-IV inhibitory activities. The results indicated that certain derivatives exhibited nanomolar inhibition levels comparable to established drugs like Vildagliptin .
- Enzyme Activity Screening : A series of new sulfonamides incorporating the benzodioxane moiety were synthesized and screened against α-glucosidase and acetylcholinesterase (AChE). The results showed substantial inhibitory activity against α-glucosidase but weaker effects on AChE, suggesting potential applications in managing diabetes .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-14(17)16-5-1-2-11(16)10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11H,1-2,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZYPZARPUANTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.